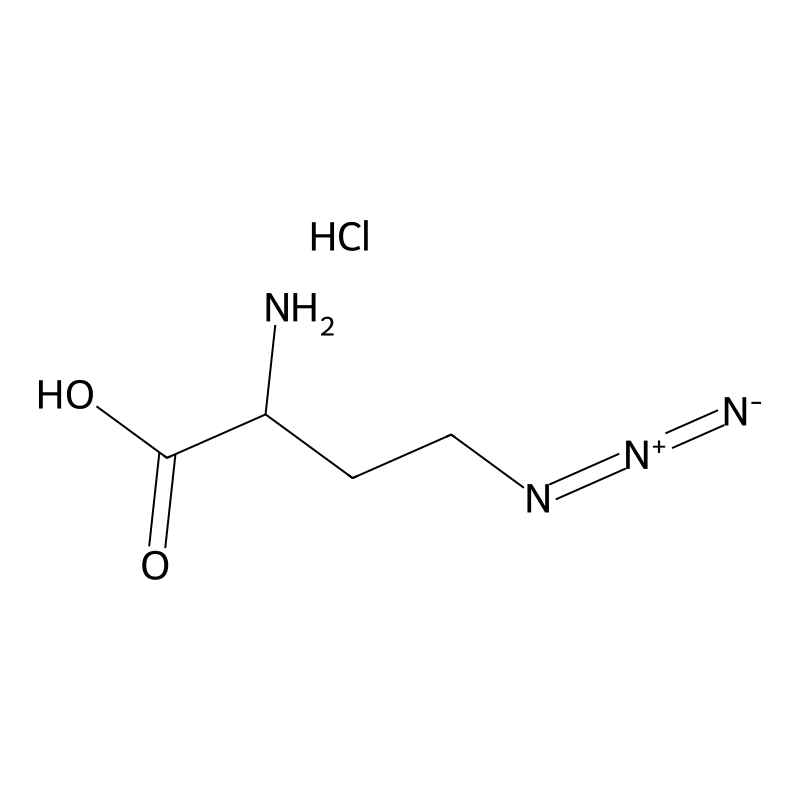(S)-2-Amino-4-azidobutanoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Protein Engineering and Labeling
L-AHA can be incorporated into proteins during cell-free protein synthesis. The azide group (-N3) on L-AHA serves as a versatile functional group for subsequent modification with various biomolecules through click chemistry [1]. This technique allows researchers to attach fluorescent tags, probes, or other functionalities to specific sites within a protein, enabling studies on protein structure, function, and localization within cells [1].
Here's a reference for click chemistry: [1] Prescher, S. F., & Bertozzi, C. R. (2003). Click chemistry: Decorating molecules with biological probes. Current Opinion in Chemical Biology, 7(5), 171-181.
Metabolic Labeling and Proteomics
L-AHA can be metabolically incorporated into cells by expressing engineered methionine tRNA synthetase that recognizes L-AHA as a methionine analog. This allows for the labeling of newly synthesized proteins within living cells. The azide group on L-AHA can then be used for further analysis through click chemistry techniques, enabling researchers to study protein turnover, dynamics, and interactions within complex biological systems [2].
Here's a reference for metabolic labeling and proteomics: [2] Beatty, K. E., & Xie, Y. (2016). A site-specific metabolic labeling approach for improved determination of protein half-lives in budding yeast. ACS Chemical Biology, 11(12), 3343-3351.
(S)-2-Amino-4-azidobutanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of an azido group at the 4-position of the butanoic acid backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. The hydrochloride form indicates that it is a salt, which often enhances its solubility and stability in aqueous solutions.
The reactivity of (S)-2-Amino-4-azidobutanoic acid hydrochloride is primarily influenced by its functional groups. The azido group can participate in nucleophilic substitution reactions, while the amino group can engage in various reactions typical of amines, such as acylation and alkylation. Additionally, under certain conditions, the azido group can be reduced to an amine or converted into other functional groups through click chemistry techniques, which are valuable in bioconjugation and polymer chemistry.
Several methods can be employed to synthesize (S)-2-Amino-4-azidobutanoic acid hydrochloride:
- Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
- Azidation Reaction: The introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
- Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base form of the compound with hydrochloric acid.
These methods may vary based on specific laboratory protocols and desired purity levels.
(S)-2-Amino-4-azidobutanoic acid hydrochloride has potential applications in:
- Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.
- Bioconjugation: Utilizing its azido group for click chemistry applications to label biomolecules.
- Research: Investigating its role in metabolic pathways or as a tool compound in biochemical assays.
Several compounds share structural similarities with (S)-2-Amino-4-azidobutanoic acid hydrochloride, including:
- L-Aspartic Acid: A naturally occurring amino acid involved in neurotransmission.
- L-Glutamic Acid: Another amino acid that acts as a neurotransmitter and is critical for cellular metabolism.
- Azidoalanine: An amino acid derivative containing an azido group that may exhibit similar reactivity.
Comparison TableCompound Name Structural Features Biological Activity (S)-2-Amino-4-azidobutanoic acid hydrochloride Azido group at 4-position Potentially diverse biological activities L-Aspartic Acid Carboxylic acid and amino groups Neurotransmitter; involved in metabolism L-Glutamic Acid Carboxylic acid and amino groups Neurotransmitter; key metabolic role Azidoalanine Azido group with basic amine structure Reactivity similar to (S)-2-Amino-4-azidobutanoic acid
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-4-azidobutanoic acid hydrochloride | Azido group at 4-position | Potentially diverse biological activities |
| L-Aspartic Acid | Carboxylic acid and amino groups | Neurotransmitter; involved in metabolism |
| L-Glutamic Acid | Carboxylic acid and amino groups | Neurotransmitter; key metabolic role |
| Azidoalanine | Azido group with basic amine structure | Reactivity similar to (S)-2-Amino-4-azidobutanoic acid |
This comparison highlights the unique structural features of (S)-2-Amino-4-azidobutanoic acid hydrochloride while emphasizing its potential distinct biological properties compared to other amino acids and derivatives. Further research is necessary to elucidate its specific activities and applications in scientific and therapeutic contexts.







